molecular formula C15H20N2O4S B4386273 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide

Cat. No. B4386273
M. Wt: 324.4 g/mol
InChI Key: LWPDJPLNTYMQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide, also known as 8-HQ or Hydroxyquinoline, is a chemical compound with potential applications in scientific research. It is a derivative of the quinoline family of compounds and has been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antiviral properties. In

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide has been shown to activate the caspase cascade, a series of biochemical reactions that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and exhibit antibacterial and antiviral properties. Additionally, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide in lab experiments is its versatility. It has been shown to exhibit a range of biological activities, making it a potential candidate for a wide range of experiments. Additionally, the synthesis method for N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide has been optimized to produce high yields of the compound with high purity. However, one limitation of using N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, and caution should be taken when handling the compound.

Future Directions

There are many potential future directions for the study of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide. One area of research could be the development of new antibiotics and antiviral drugs based on the antibacterial and antiviral properties of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide. Additionally, further research could be done to elucidate the mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide and to identify new targets for the compound. Finally, the potential use of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide in the treatment of oxidative stress-related diseases could be explored further.
Conclusion
In conclusion, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide is a chemical compound with potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antiviral properties. The synthesis method for N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide has been optimized to produce high yields of the compound with high purity. Future research could focus on the development of new antibiotics and antiviral drugs, the elucidation of the mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide, and the potential use of the compound in the treatment of oxidative stress-related diseases.

Scientific Research Applications

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide has been shown to inhibit the activity of certain enzymes, making it a potential tool for the study of enzyme kinetics.

properties

IUPAC Name

N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11-5-4-6-12-9-13(15(18)16-14(11)12)10-17(7-8-21-2)22(3,19)20/h4-6,9H,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPDJPLNTYMQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide
Reactant of Route 5
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.